N-(3-(Trimethoxysilyl)propyl)acrylamide

Catalog No.
S3317626
CAS No.
57577-96-5
M.F
C9H19NO4Si
M. Wt
233.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Trimethoxysilyl)propyl)acrylamide

CAS Number

57577-96-5

Product Name

N-(3-(Trimethoxysilyl)propyl)acrylamide

IUPAC Name

N-(3-trimethoxysilylpropyl)prop-2-enamide

Molecular Formula

C9H19NO4Si

Molecular Weight

233.34 g/mol

InChI

InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11)

InChI Key

XGHNWFFWGDCAHZ-UHFFFAOYSA-N

SMILES

CO[Si](CCCNC(=O)C=C)(OC)OC

Canonical SMILES

CO[Si](CCCNC(=O)C=C)(OC)OC

N-(3-(Trimethoxysilyl)propyl)acrylamide (CAS 57577-96-5) is a bifunctional organosilane featuring a highly reactive trimethoxysilyl anchor and a polymerizable acrylamide group [1]. In procurement and materials science, it is primarily evaluated as a specialized adhesion promoter and crosslinking agent for polyacrylamide-based hydrogels, biosensors, and organic-inorganic hybrid materials [2]. Its core value proposition lies in providing covalent attachment to silicate surfaces while offering superior hydrolytic stability and matched polymerization kinetics compared to standard ester-based silanes [1].

Research Fit

1
Bifunctional silane monomer — trimethoxysilyl group bonds to silica/glass; acrylamide moiety enables radical polymerization for covalent organic–inorganic hybrids.
2
Acrylamide backbone chemistry — distinct from methacrylate analogs; may support higher hydrolytic stability and different polymerization kinetics, relevant to long-term aqueous exposure studies.
3
Polymer architecture control — compatible with RAFT polymerization, enabling narrow dispersity and block copolymer design for mesoporous or thermoresponsive hybrid materials.

Buyers frequently attempt to substitute N-(3-(Trimethoxysilyl)propyl)acrylamide with the more common and less expensive 3-(trimethoxysilyl)propyl methacrylate (MPS). However, this generic substitution often fails in aqueous or extreme pH environments because the ester linkage in MPS is highly susceptible to base- or acid-catalyzed hydrolysis [1]. Cleavage of this ester bond detaches the polymer network from the silane anchor, leading to catastrophic delamination of hydrogels or coatings from their glass or silica substrates [2]. Furthermore, the reactivity mismatch between methacrylate silanes and acrylamide monomers causes compositional drift during polymerization, resulting in weak boundary layers and uneven crosslink density that compromise batch-to-batch reproducibility [1].

Substitution Risk

Target monomer
TMSPAA

Acrylamide backbone resists hydrolysis; higher polymerization rate and toughness reported; RAFT control possible without end-group modification.

Potential substitute
TMSPMA

Methacrylate ester backbone may degrade faster in aqueous acidic conditions; broader molecular weight distribution expected without specialized controlled polymerization; lacks built-in macro-RAFT functionality.

Hydrolytic Resistance in Aqueous Environments

The structural integrity of silane-anchored polymers in aqueous media depends heavily on the organic linkage. N-(3-(Trimethoxysilyl)propyl)acrylamide utilizes an amide linkage, which demonstrates superior hydrolytic stability compared to the ester linkage found in the industry-standard 3-(trimethoxysilyl)propyl methacrylate (MPS) [1]. In aqueous buffer systems, polyfunctional silanes with amide groups exhibit significantly reduced bond strength deterioration, preventing the premature detachment of the polymer matrix from the substrate [1]. This stability is critical for applications involving prolonged moisture exposure.

Evidence DimensionLinkage hydrolysis resistance
Target Compound DataAmide linkage (stable in aqueous/buffer environments)
Comparator Or Baseline3-(Trimethoxysilyl)propyl methacrylate (MPS) (ester linkage, susceptible to aqueous hydrolysis)
Quantified DifferenceExtended functional half-life and reduced bond strength deterioration in water
ConditionsAqueous buffer immersion at silica-polymer interface

Procurement for long-term aqueous applications, such as microfluidics or implantable biosensors, must prioritize amide-linked silanes to prevent coating delamination.

Polymerization rate & toughness
Class-level inference
TMSPAAHigh rate; toughened polymer
TMSPMASlower rate; less tough
Shorter cure cycles and reduced need for toughening additives are suggested by class-level patent data.
Qualitative disclosure; no numerical rate ratio available.

Copolymerization Uniformity with Acrylamide Monomers

When synthesizing polyacrylamide networks, monomer reactivity matching is essential to avoid compositional drift. N-(3-(Trimethoxysilyl)propyl)acrylamide offers reactivity ratios closely matching those of standard acrylamide monomers, allowing for homogeneous incorporation during free-radical polymerization [1]. In contrast, using mismatched methacrylate silanes (like MPS) with acrylamide monomers leads to uneven functional group distribution at the silica-polymer interface [1]. This matched reactivity ensures a uniform crosslink density throughout the hybrid network.

Evidence DimensionNetwork homogeneity and compositional drift
Target Compound DataMatched reactivity ratios (r1 ≈ r2) with acrylamide monomers
Comparator Or BaselineMethacrylate-based silanes (mismatched reactivity ratios leading to drift)
Quantified DifferencePrevention of phase separation and weak boundary layers
ConditionsFree-radical copolymerization with acrylamides

High network homogeneity translates directly to predictable mechanical properties and reproducible manufacturing of hybrid materials.

Hydrolytic stability
Class-level inference
Amide backboneDistinguished resistance under acidic aqueous conditions
Ester backboneRapid hydrolysis (up to 90% degradation after 16 weeks at 42°C)
For prolonged water or acidic contact, the amide system may extend material service lifetime compared to methacrylate analogs.
Class evidence from dental monomer studies; specific TMSPAA degradation data not reported.

Mechanical Tunability of Silica Hybrids via Sol-Gel

The dual functionality of N-(3-(Trimethoxysilyl)propyl)acrylamide allows for simultaneous radical polymerization and sol-gel condensation with precursors like tetraethyl orthosilicate (TEOS) [1]. By adjusting the silica-to-polymer ratio, manufacturers can precisely tune the mechanical properties of the resulting polyacrylamide-silica hybrids [1]. The trimethoxysilyl groups undergo rapid hydrolysis and condensation, forming a covalent siloxane network that significantly enhances the structural integrity of the hydrogel compared to uncrosslinked baselines [1].

Evidence DimensionNetwork mechanical reinforcement
Target Compound DataCovalent siloxane crosslinking via trimethoxysilyl groups
Comparator Or BaselineUncrosslinked or physically blended silica-polyacrylamide mixtures (baseline)
Quantified DifferenceTunable mechanical stiffness dependent on TEOS/silane ratio
ConditionsSol-gel co-network synthesis with TEOS

Allows engineers to use a single bifunctional precursor to dial in exact stiffness requirements for structural hydrogels or protective coatings.

RAFT polymerization control
Cross-study comparable
PDI ≤ 1.2
across all conversions
Narrow dispersity enables predictable sol–gel kinetics and uniform silica co-network structure.
Vs. TMSPMA uncontrolled radical polymerization with PDI > 1.5.
Hybrid surface area
Supporting evidence
up to 400 m²/g
transparent mesoporous monolith
High surface area without templating agents, combined with optical transparency, may be relevant for catalysis or sensor supports.
Sol–gel co-condensation with TEOS; head-to-head TMSPMA surface area data not available in accessible literature.
Macro-RAFT capability
Direct head-to-head comparison
PTMSPAAActs as macro-RAFT CTA; direct block copolymer synthesis
PTMSPMALacks thiocarbonylthio end-group; requires additional modification steps
Dual silane-crosslinker and macro-RAFT agent function reduces synthetic steps for thermoresponsive nanoparticle design.
PTMSPAA-b-PNIPAM block copolymers yield temperature-responsive particles stabilized by silica cross-linking.

Polyacrylamide Hydrogel Microarrays and Biosensors

The hydrolytic stability of the amide linkage makes this compound the premier choice for permanently anchoring polyacrylamide hydrogel droplets to glass slides in DNA or protein microarrays, eliminating the delamination issues commonly seen with ester-based silanes during stringent aqueous washing steps [1].

Thermoresponsive Smart Coatings

By incorporating N-(3-(Trimethoxysilyl)propyl)acrylamide as a coupling agent, manufacturers can securely anchor poly(N-isopropylacrylamide) (PNIPAM) to silica surfaces while maintaining the dynamic chain mobility required for temperature-controlled drug release or cell harvesting applications [2].

High-Modulus Organic-Inorganic Hybrid Resins

The compound serves as a critical coupling agent in sol-gel processes with TEOS, enabling the production of highly uniform hybrid materials with tunable mechanical stiffness for advanced optical or protective coatings [3].

Application Fit

Application
Selection Property
Validation Focus
Class II silica hybrid scaffolds for tissue engineering
Narrow polymer dispersity (reported PDI ≤ 1.2)
Reproducible mechanical properties and homogeneous co-network formation
Thermoresponsive drug delivery nanoparticle research
Retained macro-RAFT functionality
Direct block copolymer synthesis and covalent particle morphology locking via silane condensation
Coatings and adhesives for long-term aqueous or acidic environments
Amide backbone hydrolytic resistance
Interfacial adhesion retention and bulk integrity under acidic aqueous exposure
High-surface-area transparent mesoporous materials for catalysis and sensing
Sol–gel co-network homogeneity (reported up to 400 m²/g)
Optical transparency and high active surface area coexistence without sacrificial templates

Wikipedia

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide

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